2-(Iodomethyl)tetrahydrofuran, CAS 5831-70-9, is a specialized alkylating agent used to introduce the tetrahydrofurfuryl group into target molecules. This structural motif is a common substructure in a wide range of biologically active compounds and natural products [1]. The compound functions as a key precursor in nucleophilic substitution reactions where the iodide atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds under specific and often mild conditions [2].
Substituting 2-(Iodomethyl)tetrahydrofuran with its brominated or chlorinated analogs is not a direct one-to-one replacement and can lead to significant process inefficiencies. The choice of halide dictates the reactivity of the C-X bond (C-I > C-Br > C-Cl), directly impacting required reaction temperatures, times, and achievable yields [1]. The superior leaving group ability of iodide often permits reactions under milder conditions, which is critical for preventing the degradation of sensitive substrates and minimizing side-product formation. Opting for a less reactive bromo- or chloro- analog may necessitate harsher conditions, potentially compromising the integrity of complex molecules and lowering overall synthesis efficiency.
In a direct comparison of alkylating agents for the O-alkylation of a pyrimidin-2(1H)-one substrate, the iodomethyl derivative demonstrated a clear advantage in product yield over its bromomethyl counterpart. Under identical reaction conditions (K2CO3 base, refluxing acetonitrile, 16 hours), the iodinated reagent achieved a final product yield of 87%, compared to 80% for the brominated analog [1].
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 87% (for the iodomethyl-activated reagent) |
| Comparator Or Baseline | Bromomethyl-activated reagent: 80% |
| Quantified Difference | +7% absolute yield improvement |
| Conditions | O-alkylation of pyrimidin-2(1H)-one with K2CO3 in refluxing MeCN for 16 hours. |
This 7% increase in yield per step can significantly enhance overall throughput and economic viability in a multi-step synthesis, reducing raw material costs and downstream purification requirements.
The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide a superior leaving group in nucleophilic substitution (SN2) reactions [1]. This fundamental reactivity difference means that reactions with 2-(Iodomethyl)tetrahydrofuran can often be conducted at lower temperatures or for shorter durations compared to those using 2-(bromomethyl)- or 2-(chloromethyl)tetrahydrofuran. This enhanced reactivity is a key process parameter for syntheses involving thermally sensitive or complex molecular scaffolds.
| Evidence Dimension | Chemical Reactivity (Leaving Group Ability) |
| Target Compound Data | High (Iodide is one of the most effective leaving groups) |
| Comparator Or Baseline | Bromide (Good), Chloride (Moderate) |
| Quantified Difference | Qualitatively higher reactivity, enabling milder process conditions. |
| Conditions | General nucleophilic substitution (SN2) reactions. |
The ability to use milder conditions expands synthesis compatibility with sensitive functional groups, reduces energy consumption, and can increase process throughput by shortening reaction times.
For multi-step syntheses where maximizing yield at each step is critical, such as in the development of pharmaceutical intermediates based on heterocyclic cores. The demonstrated ability to achieve higher yields compared to brominated analogs makes it the preferred choice for economically sensitive production campaigns [1].
When introducing the tetrahydrofurfuryl moiety to a substrate with sensitive functional groups that would degrade under the harsher conditions (higher temperatures, longer reaction times) required for less reactive chloro- or bromo- analogs. The high reactivity of the C-I bond enables efficient alkylation under milder, more forgiving process conditions.
In research and development settings where rapid and reliable synthesis is paramount. The high reactivity of 2-(Iodomethyl)tetrahydrofuran often leads to cleaner reactions with shorter completion times, facilitating faster purification and characterization, thereby accelerating the overall discovery and development timeline.
Flammable;Acute Toxic;Irritant